2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid is a compound that belongs to the class of triazolo-pyrimidines, which are characterized by their unique bicyclic structure. This compound exhibits potential biological activity, making it a subject of interest in medicinal chemistry. The incorporation of a fluorophenyl group enhances its pharmacological properties.
This compound is synthesized from various precursors and is classified under heterocyclic compounds, specifically those containing triazole and pyrimidine rings. The molecular formula for 2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid is C13H11FN4O2, indicating it contains carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
The synthesis of 2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid can be achieved through several methods:
The synthesis generally employs techniques such as thin-layer chromatography (TLC) for monitoring the reaction progress and purification methods like recrystallization for isolating the final product.
The molecular structure of 2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid features a triazolo-pyrimidine core with a fluorophenyl substituent at the 7-position and an acetic acid group at the 2-position.
The compound participates in various chemical reactions typical of triazolo-pyrimidines:
Reactions are often monitored using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm product formation and purity .
The mechanism of action for compounds like 2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid typically involves interaction with biological targets such as enzymes or receptors. The triazolo-pyrimidine scaffold may inhibit specific pathways relevant to diseases like cancer or viral infections.
In studies involving related compounds, it has been shown that modifications to the triazole or pyrimidine rings significantly influence biological activity and selectivity .
Relevant analyses such as melting point determination and solubility tests are essential for characterizing this compound.
The primary applications of 2-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid lie in medicinal chemistry:
The construction of the [1,2,4]triazolo[1,5-a]pyrimidine (TZP) core relies primarily on annulation reactions, with cyclocondensation between aminotriazoles and 1,3-dicarbonyl compounds representing the most efficient route. This method exploits the nucleophilic character of the exocyclic amino group in 3-amino-1,2,4-triazole, which attacks electrophilic carbonyl carbons in β-ketoesters or 1,3-diketones. The reaction proceeds under acidic conditions (e.g., acetic acid reflux) to yield dihydro-TZP intermediates, which undergo subsequent oxidative aromatization or direct dehydration to form the fully conjugated heterocyclic system [5] [9]. Alternative pathways include the Dimroth rearrangement of hydrazinylpyrimidine precursors, where cyclocondensation with aldehydes/ketones forms a [1,2,4]triazolo[4,3-a]pyrimidine intermediate that isomerizes to the [1,5-a] regioisomer under acidic catalysis [5]. A third approach involves oxidative cyclization of pyrimidin-2-yl-amidines using oxidizing agents like lead tetraacetate or hypervalent iodine reagents, enabling direct access to the aromatic TZP system without dihydro intermediates [4] [9].
Table 1: Comparative Analysis of TZP Core Synthesis Methods
Method | Starting Materials | Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
Aminotriazole Cyclocondensation | 3-Amino-1,2,4-triazole + 1,3-Dicarbonyl | Acetic acid, reflux | 40–88% | Atom-economical; single-step annulation |
Dimroth Rearrangement | Hydrazinylpyrimidine + Carbonyl | Acid catalysis, 80–100°C | 60–85% | Regioselective C-5 substitution |
Oxidative Cyclization | Pyrimidin-2-yl-amidine | Pb(OAc)₄, RT to 80°C | 50–75% | Direct aromatic system formation |
The choice of method depends on target substitution patterns: Aminotriazole cyclocondensation allows C-5, C-6, and C-7 functionalization via the 1,3-dicarbonyl component, while the Dimroth route facilitates C-2 and C-5 diversification. Solvent selection critically influences yields—polar aprotic solvents (DMF, NMP) enhance regioselectivity for asymmetric dicarbonyl reagents [4] [5].
Following core assembly, strategic functionalization at C-2 and C-7 positions installs key pharmacophoric elements: the acetic acid moiety at C-2 and the 4-fluorophenyl group at C-7. Chlorination of TZP-hydroxyl precursors (e.g., compound 2 from [1]) using phosphorus oxychloride generates reactive C-7 chloro intermediates (94% yield), enabling nucleophilic displacement with 4-fluoroaniline. This SNAr reaction proceeds in 87–93% yield under mild conditions (80–100°C, polar solvents like DMF), leveraging the electron-deficient pyrimidine ring [1] [4].
The C-2 acetic acid group is introduced via two primary strategies:
Table 2: Influence of C-2/C-7 Substituents on Anticancer Activity
C-7 Aniline Substituent | C-2 Side Chain | IC₅₀ (μM) Bel-7402 | IC₅₀ (μM) HT-1080 |
---|---|---|---|
3-Fluorophenyl | Dimethylaminomethyl furanyl | 72.5 | 52.1 |
4-Fluoro-3-(trifluoromethyl)phenyl | Piperidinylmethyl furanyl | 13.9 | 28.4 |
4-Fluoro-3-(trifluoromethyl)phenyl | Pyrrolidinylmethyl furanyl | 12.3 | 6.1 |
None (cisplatin control) | – | 35.5 | 22.7 |
The 4-fluorophenyl group at C-7 significantly enhances bioactivity due to fluorine’s electron-withdrawing effect, which increases electrophilicity of the pyrimidine ring and strengthens π-stacking with biological targets. Ortho-fluorine placement on the aniline ring further improves activity by inducing conformational restriction via intramolecular hydrogen bonding with adjacent amide groups [1] [6]. Acetic acid introduction at C-2 enhances water solubility and enables salt formation for pharmacokinetic optimization, while maintaining planarity for target engagement [3] [4].
Initial anti-influenza TZP derivatives featured 4,7-dihydro cores (e.g., compounds 11a/11b), exhibiting moderate RNase H inhibition (IC₅₀ = 13–18 μM). Aromatization to the fully conjugated system (e.g., 12b) preserved activity while drastically improving metabolic stability and plasma half-life. The planar aromatic structure enhances DNA intercalation capability and π-π stacking with enzyme catalytic pockets, as confirmed in docking studies with HIV-1 reverse transcriptase [9] [10]. Stabilization is further achieved by replacing hydrolytically labile groups (e.g., esters) with carboxylic acids or tertiary amines, reducing hepatic clearance. Crystallographic analyses reveal that aromatic TZP derivatives adopt a coplanar conformation between triazole and pyrimidine rings, maximizing surface contact with target proteins [2] [9].
The aromatization process typically employs oxidative agents like manganese dioxide or dehydrogenation catalysts (Pd/C, 200°C), converting dihydro-TZPs to aromatic analogues in 70–85% yield. Subsequent purification via chromatographic separation or recrystallization ensures >95% purity, critical for consistent biological evaluation. Derivatives lacking full aromatization show 3–5-fold reduced potency due to reduced membrane permeability and weaker target affinity [6] [9] [10].
The 4-fluorophenyl group at C-7 is a critical determinant of bioactivity, contributing to multiple pharmacological mechanisms:
Table 3: Positional Effects of Fluorine on GPCR Affinity (Representative Data)
Fluorine Position | Target Receptor | ΔpPot vs. Unsubstituted | Proposed Mechanism |
---|---|---|---|
Ortho (2-F) | 5-HT₂c | +1.30 (20-fold ↑) | Intramolecular H-bond with amide |
Meta (3-F) | 5-HT₂b | +0.60 (4-fold ↑) | Electron-withdrawing effect on π-system |
Para (4-F) | 5-HT₂a | +1.02 (10-fold ↑) | Enhanced hydrophobic contact with subpocket |
Position-specific effects are profound: Ortho-fluorine maximizes steric complementarity in the ATP-binding cleft of kinases, while para-fluorine optimizes π-stacking in topoisomerase IIα inhibition [3] [6]. In HIV-1 RNase H inhibition, the 4-fluorophenyl group contributes to allosteric binding at the p66/p51 subunit interface, disrupting enzyme dynamics without catalytic site competition [9] [10]. Combined with the C-2 acetic acid moiety (which ionizes at physiological pH), fluorophenyl-TZP derivatives achieve balanced solubility and permeability, enabling dual antiviral/antitumor applications through polypharmacological targeting [1] [9] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1